molecular formula C7H14N2O B13797645 1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)

1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)

Cat. No.: B13797645
M. Wt: 142.20 g/mol
InChI Key: HMSYSSDWFSLXEF-UHFFFAOYSA-N
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Description

1-Azabicyclo[321]octane,3-(aminooxy)-,endo-(9CI) is a nitrogen-containing heterocyclic compound This compound is part of the azabicyclo family, which is known for its unique bicyclic structure

Preparation Methods

The synthesis of 1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI) typically involves enantioselective construction methods. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes due to their efficiency and ability to produce the desired stereochemistry.

Chemical Reactions Analysis

1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oximes or nitroso compounds, while reduction can yield amines or hydroxylamines.

Scientific Research Applications

1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The aminooxy group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. This interaction can modulate various biochemical pathways, making it a useful tool in drug discovery and development.

Comparison with Similar Compounds

1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI) can be compared to other azabicyclo compounds such as 2-Azabicyclo[3.2.1]octane . While both compounds share a similar bicyclic structure, the presence of different functional groups (aminooxy vs. other substituents) imparts unique reactivity and applications. The 8-azabicyclo[3.2.1]octane scaffold is another related compound, known for its role in the synthesis of tropane alkaloids .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

O-(1-azabicyclo[3.2.1]octan-3-yl)hydroxylamine

InChI

InChI=1S/C7H14N2O/c8-10-7-3-6-1-2-9(4-6)5-7/h6-7H,1-5,8H2

InChI Key

HMSYSSDWFSLXEF-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1CC(C2)ON

Origin of Product

United States

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